![molecular formula C9H8N6S B2683969 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 338793-64-9](/img/structure/B2683969.png)
6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in inflammatory and immune responses . Additionally, it can modulate calcium channels and act as a corticotropin-releasing factor 1 receptor antagonist .
Comparaison Avec Des Composés Similaires
6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can be compared with other triazolopyrimidines, such as:
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its coordination with platinum(II) compounds.
1,2,4-Triazolo[1,5-a]pyridines: These compounds exhibit similar biological activities and are used in medicinal chemistry.
Triazolo[1,5-a][1,3,5]triazine derivatives:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thienyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6S/c10-7-5(6-2-1-3-16-6)4-12-9-13-8(11)14-15(7)9/h1-4H,10H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLCVGWKBTVXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C(=NC(=N3)N)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2683887.png)
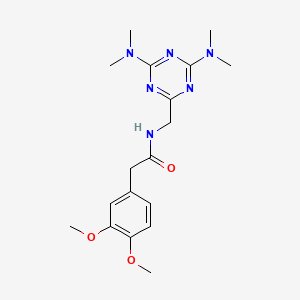
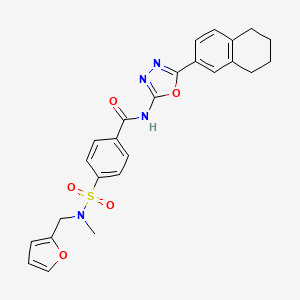
![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)
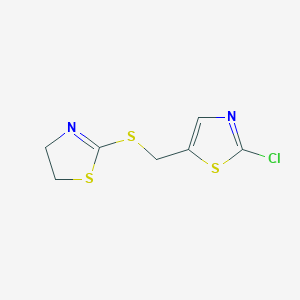
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide](/img/structure/B2683892.png)
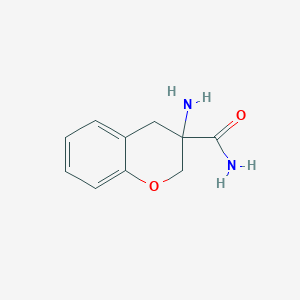

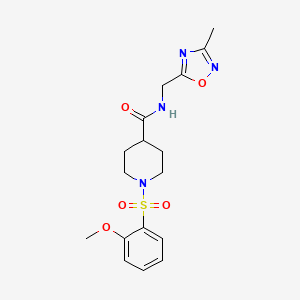
![3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683897.png)
![2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2683898.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2683902.png)
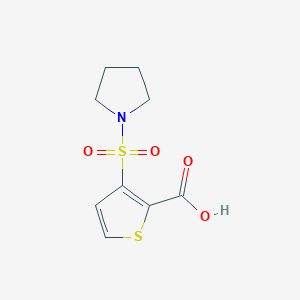
![4-butoxy-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2683906.png)
